2,6-dimethoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide
Description
2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy groups and a thiophene-triazolo-thiazole moiety
Properties
Molecular Formula |
C19H18N4O3S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H18N4O3S2/c1-25-13-5-3-6-14(26-2)16(13)18(24)20-9-8-12-11-28-19-21-17(22-23(12)19)15-7-4-10-27-15/h3-7,10-11H,8-9H2,1-2H3,(H,20,24) |
InChI Key |
SKJOKOXHQPRXTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE typically involves multiple steps:
Formation of the Thiophene-Triazolo-Thiazole Moiety: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of sulfurizing agents like phosphorus pentasulfide (P4S10) in the Paal–Knorr reaction.
Attachment to the Benzamide Core: The thiophene-triazolo-thiazole intermediate is then coupled with a benzamide derivative, which is substituted with methoxy groups at the 2 and 6 positions. This coupling can be facilitated by reagents like coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the benzamide core, particularly at the methoxy-substituted positions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution can be facilitated by reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The thiophene-triazolo-thiazole moiety is known to interact with various biological targets, potentially disrupting cellular pathways and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Triazole Derivatives: Known for their antifungal and antibacterial properties.
Thiazole Derivatives: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2,6-DIMETHOXY-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}BENZAMIDE is unique due to its combination of a benzamide core with a thiophene-triazolo-thiazole moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
